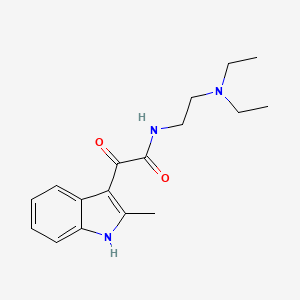
N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as 2-(2-methyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-oxoacetamide, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
科学研究应用
N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In drug discovery, N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been used as a scaffold for the development of new drugs. In neuroscience, this compound has been studied for its potential as a fluorescent probe for the detection of neurotransmitters.
作用机制
The mechanism of action of N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurotransmitter release.
Biochemical and Physiological Effects:
N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain proteins involved in cancer cell growth. In the nervous system, N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One advantage of using N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide in lab experiments is its potential as a fluorescent probe for the detection of neurotransmitters. Another advantage is its potential as a scaffold for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
For research on N-(N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide(diethylamino)ethyl)-N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide(N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamidemethyl-1H-indol-3-yl)-N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamideoxoacetamide include further studies on its mechanism of action, its potential applications in cancer therapy and drug discovery, and its potential as a fluorescent probe for the detection of neurotransmitters. Additionally, further research is needed to determine the toxicity of this compound and its potential side effects.
合成方法
The synthesis of N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide involves the reaction of N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indole-3-carboxylic acid with diethylamine and ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-17(22)16(21)15-12(3)19-14-9-7-6-8-13(14)15/h6-9,19H,4-5,10-11H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHBUWNRRJRRBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)
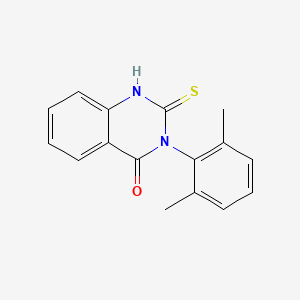
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)
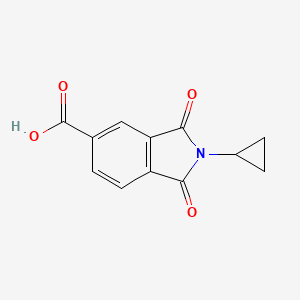
![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)
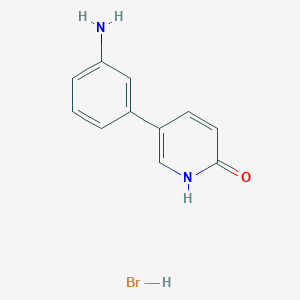

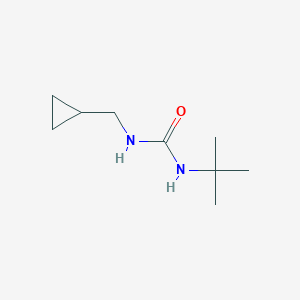
![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)

![N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2396403.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)